

# what is the chemical formula of beryllium oxalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Beryllium oxalate*

Cat. No.: *B12645192*

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## An In-depth Technical Guide to Beryllium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beryllium oxalate**, detailing its chemical properties, synthesis, thermal behavior, and toxicological profile. The information is tailored for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the biological implications of beryllium exposure.

### Core Chemical Identity

**Beryllium oxalate** is an inorganic compound formed between the beryllium cation ( $\text{Be}^{2+}$ ) and the oxalate anion ( $\text{C}_2\text{O}_4^{2-}$ ). Its primary application lies in the synthesis of ultra-pure beryllium oxide ( $\text{BeO}$ ) through thermal decomposition.<sup>[1]</sup> It exists in an anhydrous form and as crystalline hydrates, most commonly the monohydrate and trihydrate.<sup>[1]</sup>

The chemical formula for the anhydrous compound is  $\text{BeC}_2\text{O}_4$ .<sup>[1][2]</sup> It typically appears as colorless, transparent crystals or a white powder.<sup>[1]</sup>

### Physicochemical Properties

A summary of the key quantitative data for **beryllium oxalate** and its common hydrates is presented below. The discrepancy in reported solubility highlights the need for careful

experimental validation.

Table 1: Physicochemical Data of **Beryllium Oxalate** Forms

| Property            | Anhydrous<br>Beryllium Oxalate  | Beryllium Oxalate<br>Monohydrate                  | Beryllium Oxalate<br>Trihydrate                    |
|---------------------|---------------------------------|---|--|
| Chemical Formula    | BeC <sub>2</sub> O <sub>4</sub> | BeC <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O | BeC <sub>2</sub> O <sub>4</sub> ·3H <sub>2</sub> O |
| Molar Mass          | 97.03 g/mol [2]                 | 115.05 g/mol [3][4][5]                            | 151.08 g/mol [6]                                   |
| Appearance          | White Crystalline Solid         | White Crystalline Solid                           | Colorless Crystals[1]                              |
| Solubility in Water | 33.1 g/100 g at<br>25°C[7]      | Soluble[1][8]                                     | Soluble[1][8]                                      |
| Decomposition Temp. | ~350°C[7]                       | 225-250°C[9]                                      | 100°C (loses 2 H <sub>2</sub> O)<br>[1]            |

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **beryllium oxalate** are crucial for reproducible research.

Two primary synthesis routes are commonly cited.

Method A: Direct Reaction This is the most straightforward laboratory preparation.

- Reactants: Beryllium hydroxide (Be(OH)<sub>2</sub>) and oxalic acid (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>).
- Procedure: An aqueous solution of oxalic acid is reacted with beryllium hydroxide.
- Reaction:  $\text{Be(OH)}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BeC}_2\text{O}_4 + 2\text{H}_2\text{O}$ . [1]
- Product Isolation: The resulting **beryllium oxalate** is then crystallized from the solution, typically forming the trihydrate at room temperature.

Method B: Multi-Step Synthesis from Beryllium Sulfate This method is used for preparing high-purity material, often starting from commercially available beryllium sulfate tetrahydrate

(BeSO<sub>4</sub>·4H<sub>2</sub>O).

- Step 1: Preparation of Beryllium Hydroxide (Be(OH)<sub>2</sub>)
  - An aqueous solution of BeSO<sub>4</sub> is prepared.
  - Ammonia gas is bubbled through the solution until the pH reaches 7-8, precipitating Be(OH)<sub>2</sub>.
  - The precipitate is filtered, washed with water, and dried to remove impurities like ammonium sulfate.
- Step 2: Preparation of Basic Beryllium Carbonate ((BeCO<sub>3</sub>)<sub>2</sub>·Be(OH)<sub>2</sub>)
  - The prepared Be(OH)<sub>2</sub> is dissolved in an ammonium carbonate solution at approximately 50°C over several days.
  - The resulting solution is steam-hydrolyzed to precipitate basic beryllium carbonate.
  - The precipitate is filtered, washed, and dried.
- Step 3: Preparation of **Beryllium Oxalate** (BeC<sub>2</sub>O<sub>4</sub>·3H<sub>2</sub>O)
  - The basic beryllium carbonate is dissolved in an excess of 10% oxalic acid solution.
  - The solution is filtered and concentrated by heating.
  - Upon cooling, crystals of **beryllium oxalate** trihydrate precipitate. The crystals are recovered by filtration and dried.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition of **beryllium oxalate** hydrates.

- Instrumentation: A simultaneous TGA/DTA apparatus is used.[9]
- Sample Preparation: Approximately 0.75 g of BeC<sub>2</sub>O<sub>4</sub>·3H<sub>2</sub>O is placed in a sample pan (e.g., platinum).[9] An alumina (Al<sub>2</sub>O<sub>3</sub>) sample is used as a reference standard for DTA.[9]

- **Atmosphere:** The analysis is typically run in a controlled atmosphere, such as stagnant air or under a purge of inert gas (e.g., nitrogen) or an oxidative gas (e.g., air).[9]
- **Heating Program:** A constant heating rate is applied. Rates of 3°C/min and 7°C/min have been used to study the effect on decomposition temperatures.[9]
- **Data Collection:** The instrument records the sample's mass change (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

## Thermal Decomposition Pathway and Kinetics

The thermal decomposition of **beryllium oxalate** trihydrate to beryllium oxide is a multi-step process. The kinetic behavior of the final decomposition stage has been described by a D2 diffusion mechanism with an activation energy of 88.9 kJ mol<sup>-1</sup>.

Table 2: Thermal Decomposition Stages of BeC<sub>2</sub>O<sub>4</sub>·3H<sub>2</sub>O

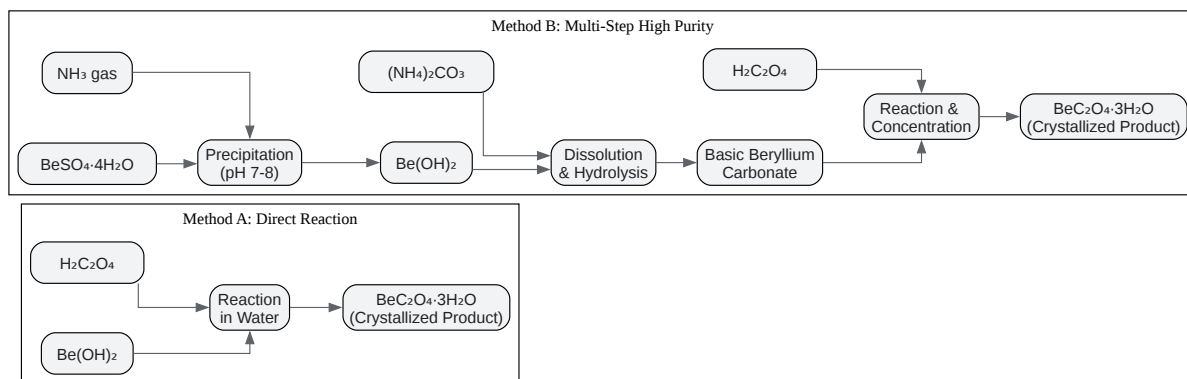
| Temperature Range | Process       | Product(s)   | Mass Loss                             |
|-------------------|---------------|--|---------------------------------------|
| 50-150°C          | Dehydration   | BeC <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O<br>(Beryllium Oxalate Monohydrate) | Loss of 2 water molecules[9]          |
| 220-250°C         | Dehydration   | BeC <sub>2</sub> O <sub>4</sub> (Anhydrous Beryllium Oxalate)                        | Loss of 1 water molecule[1][9]        |
| 250-400°C         | Decomposition | BeO (Beryllium Oxide), CO, CO <sub>2</sub>   | Decomposition of the oxalate anion[9] |

The surface area of the final BeO product is dependent on the calcination temperature, which is a critical parameter for its application in ceramics and other fields.

Table 3: Surface Area of BeO from **Beryllium Oxalate** Decomposition

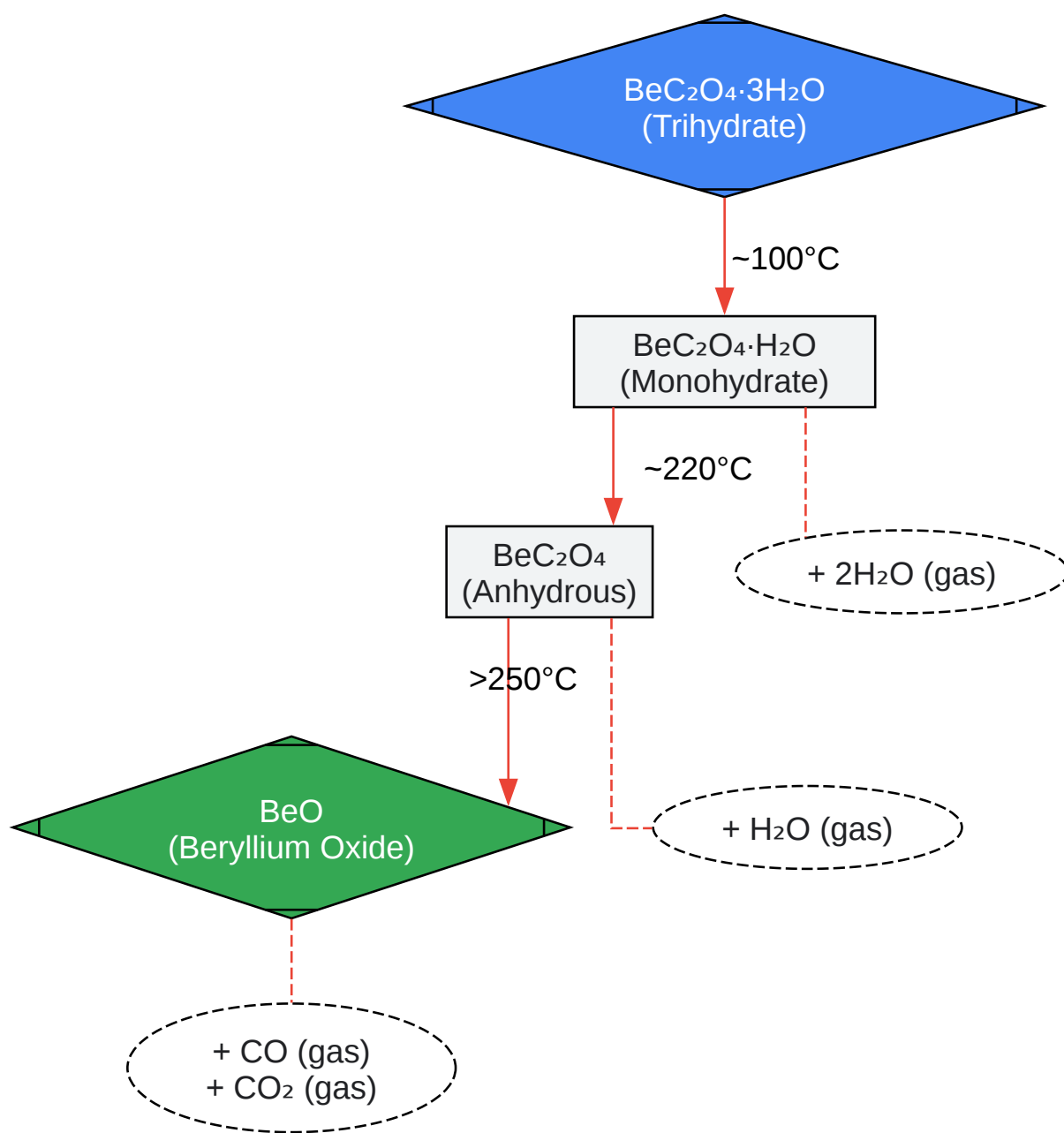
| Heating Temperature (°C) for 30 min            | Resulting Surface Area (m <sup>2</sup> /g) |
|--|--|
| 300  | 114.7                                      |
| 350  | 148.0                                      |
| 400  | 126.9                                      |
| 500  | 97.4                                       |
| 600  | 79.5                                       |
| 700  | 49.3                                       |
| 800  | 31.7                                       |
| 900  | 17.5                                       |
| Data sourced from Dollimore & Konieczay, 1998. |  |

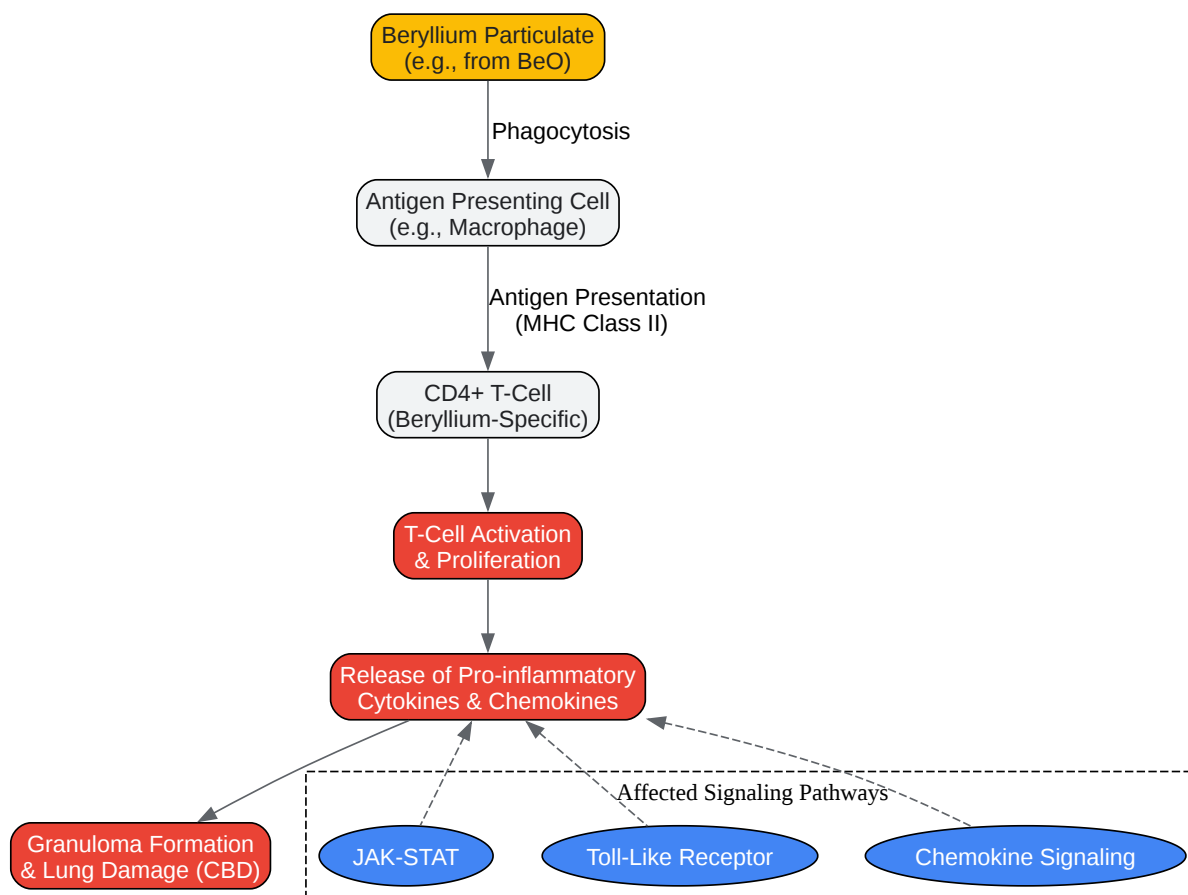
## Visualized Workflows and Pathways



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Figure 1: Synthesis Workflows for **Beryllium Oxalate**.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)